molecular formula C20H40O4 B019108 2,3-Dihydroxypropyl 15-methylhexadecanoate CAS No. 104700-86-9

2,3-Dihydroxypropyl 15-methylhexadecanoate

Cat. No. B019108
M. Wt: 344.5 g/mol
InChI Key: NYBWZWSQGCROAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl 15-methylhexadecanoate is a chemical compound that belongs to the class of fatty acid esters. It is synthesized from 15-methylhexadecanoic acid and 1,2,3-trihydroxypropane. This compound has shown promising results in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,3-Dihydroxypropyl 15-methylhexadecanoate has been a subject of interest in synthetic chemistry. For instance, Crossley and Craig (1955) explored the synthesis of 15-ketoglycols and 15-keto fatty acids from ustilic acid, contributing to the foundational knowledge in the synthesis of complex fatty acids like 2,3-Dihydroxypropyl 15-methylhexadecanoate (Crossley & Craig, 1955).
  • In 1970, Björkhem and Danielsson reported the oxidation of branched-chain fatty acids, including 15-methylhexadecanoic acid, in rat liver homogenates, highlighting the metabolic processing of such compounds (Björkhem & Danielsson, 1970).

Biological and Pharmacological Studies

  • Croes et al. (1999) investigated the stereochemistry of the alpha-oxidation of 3-methyl-branched fatty acids in rat liver, offering insights into the metabolic pathways and enzymatic interactions of similar compounds like 2,3-Dihydroxypropyl 15-methylhexadecanoate (Croes et al., 1999).
  • Research on Bacteroides species by Mayberry (1980) identified hydroxy fatty acids such as D-(--)-3-hydroxy-15-methylhexadecanoate, contributing to the understanding of the role of these compounds in bacterial lipid profiles (Mayberry, 1980).

Analytical Techniques and Applications

  • Mielniczuk et al. (1992) utilized 3-hydroxy fatty acids for lipopolysaccharide determination, demonstrating the application of compounds like 2,3-Dihydroxypropyl 15-methylhexadecanoate in analytical chemistry (Mielniczuk et al., 1992).
  • De Clercq et al. (1978) explored (S)-9-(2,3-Dihydroxypropyl)adenine for its antiviral activity, shedding light on the potential therapeutic applications of structurally related compounds (De Clercq et al., 1978).

properties

CAS RN

104700-86-9

Product Name

2,3-Dihydroxypropyl 15-methylhexadecanoate

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

2,3-dihydroxypropyl 15-methylhexadecanoate

InChI

InChI=1S/C20H40O4/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-20(23)24-17-19(22)16-21/h18-19,21-22H,3-17H2,1-2H3

InChI Key

NYBWZWSQGCROAE-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O

synonyms

aggreceride C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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